molecular formula C11H16O2 B044583 4-Butoxybenzyl alcohol CAS No. 6214-45-5

4-Butoxybenzyl alcohol

Cat. No. B044583
CAS RN: 6214-45-5
M. Wt: 180.24 g/mol
InChI Key: MGKNBDBZIKPUFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Butoxybenzyl alcohol, such as 4-aminobenzyl alcohol, involves multiple steps including nitration, hydrolyzation, and catalytic transfer hydrogenation under specific conditions to achieve the desired product with notable yields (Zhong Tong-sheng, 2011). Advanced synthesis methods utilize bimetallic catalysts for cascade reactions, highlighting the efficiency and versatility of modern synthetic techniques (M. Morad et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Butoxybenzyl alcohol and related compounds has been extensively studied, providing insights into their reactivity and potential applications. The presence of functional groups such as the butoxy and benzyl alcohol components plays a crucial role in determining the chemical behavior and reactivity of these molecules.

Chemical Reactions and Properties

Chemical reactions involving 4-Butoxybenzyl alcohol derivatives often leverage the alcohol functional group for further transformations. For instance, oxidative polymerization strategies have been explored to create polymers with desirable properties for optical applications, utilizing 4-hydroxybenzyl alcohol as a starting material (Vijayendra Kumar et al., 2002). Moreover, the development of novel protecting groups for alcohols showcases the adaptability of these molecules in complex synthetic routes (D. Crich et al., 2009).

Scientific Research Applications

  • Synthesis of Beta-Mannopyranosides : The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, related to 4-Butoxybenzyl alcohol, is used in the direct stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

  • Synthesis of 4-(2-Indolyl)-3-Buten-2-Ones : 4-Butoxybenzyl alcohol plays a role in the synthesis of 4-(2-indolyl)-3-buten-2-ones, which are important in chemical synthesis (Butin & Smirnov, 2005).

  • Inhibition of Ethanol Catabolism : It has been found to decrease ethanol catabolism and reduce rat liver ADH activity, indicating its potential in alcohol metabolism studies (Delmas, de Saint Blanquat, Freudenreich, & Biellmann, 1983).

  • Cofactor for Plant Enzyme : 4-Hydroxybenzyl alcohol acts as a cofactor for indoleacetic acid oxidase, a crucial plant enzyme (Mumford, Stark, & Smith, 1963).

  • Neuroprotective Properties : This compound reduces cerebral infarct volumes in a murine model of focal brain ischemia/reperfusion, suggesting its potential in brain injury disorders (Descamps et al., 2009).

  • Pharmacological Activities : It exhibits multiple pharmacological activities, such as anti-inflammation, anti-tumor, and anti-cerebral ischemia, making it a potential component in pharmaceuticals (Xu et al., 2022).

  • Synthesis of Epoxybutanol : It's involved in the efficient kinetic resolution of cis-4-benzyloxy-2,3-epoxybutanol, important for enantioselective chemical synthesis (Faigl et al., 2005).

  • Neuroprotective Effects in Postischemic Brain : 4-HBA has shown robust neuroprotective effects in postischemic brain scenarios, indicating its therapeutic potential in treating ischemic brain damage (Luo et al., 2018).

  • Anti-Oxidative Effects in Astrocytes : Its anti-oxidative effects in astrocytes provide protective effects in both autocrine and paracrine manners, relevant for brain diseases (Luo et al., 2017).

  • Ameliorating Cerebral Injury in Rats : 4-HBA ameliorates cerebral injury in rats by increasing NAD(P)H: quinone oxidoreductase1 expression and inhibiting oxidative stress (Yu et al., 2011).

  • Protecting Against Cerebral Ischemic Injury : It upregulates Nrf2, Prdx6, and PDI expression via the PI3K/Akt pathway, protecting neurons against cerebral ischemic injury (Yu et al., 2013).

  • Anti-Tumor Angiogenesis : HBA inhibits tumor angiogenesis and growth, presenting a promising candidate for anti-angiogenic treatment strategies in cancer therapy (Laschke et al., 2013).

Safety And Hazards

It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation of 4-Butoxybenzyl alcohol . In case of accidental contact, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

properties

IUPAC Name

(4-butoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKNBDBZIKPUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211198
Record name 4-Butoxybenzyl alcohol
Source EPA DSSTox
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxybenzyl alcohol

CAS RN

6214-45-5
Record name 4-Butoxybenzenemethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Butoxybenzyl alcohol
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Record name 6214-45-5
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Record name 4-Butoxybenzyl alcohol
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Record name 4-butoxybenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CW Lindsley, JC Hodges, GF Filzen… - Journal of …, 2000 - ACS Publications
… , and a DCM solution of 4-butoxybenzyl alcohol (250 mg, 1.38 … column to provide 103 mg (83%) of 4-butoxybenzyl alcohol. … , and a DCM solution of 4-butoxybenzyl alcohol (250 mg, 1.38 …
Number of citations: 63 pubs.acs.org
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl) purines was synthesized and tested for antirhinovirus activity. Most of the compounds were synthesized …
Number of citations: 48 pubs.acs.org
TH Pedersen, IF Grigoras, J Hoffmann, SS Toor… - Applied energy, 2016 - Elsevier
Hydrothermal liquefaction is a promising technology for the conversion of a wide range of bio-feedstock into a biocrude; a mixture of chemical compounds that holds the potential for a …
Number of citations: 200 www.sciencedirect.com
G Johansson, V Percec, G Ungar… - Journal of the Chemical …, 1994 - pubs.rsc.org
… 4-Butoxybenzyl Alcohol &-The title compound 8 was synthesized according to a general procedure developed for the LiAlH, reduction of methyl 4-alkoxybenzoates. LiAlH, (1.82 g, …
Number of citations: 118 pubs.rsc.org
NP Minh - Food Research, 2022 - myfoodresearch.com
… 5 g of sample was mixed with thiobarbituric acid, trichloroacetic acid, and 4Butoxybenzyl alcohol. This mixture was conditioned in a water bath at 45oC for 30 mins and then centrifuged (…
Number of citations: 2 www.myfoodresearch.com
D Gnanamgari, CH Leung, ND Schley… - Organic & …, 2008 - pubs.rsc.org
… 2.5 mmol of 1-phenylethanol and of 4-butoxybenzyl alcohol were combined with KOH (100 mol%), and the catalyst 1 (1 mol%) in a Schlenk tube with toluene (0.5 mL) as solvent and …
Number of citations: 89 pubs.rsc.org
C Maertens, JX Zhang, P Dubois… - Journal of the Chemical …, 1996 - pubs.rsc.org
… Butoxybenzyl chloride was prepared easily by treatment of concentrated hydrochloric acid with the commercially available 4-butoxybenzyl alcohol and transformed into phosphonate 3 …
Number of citations: 10 pubs.rsc.org
D Gnanamgari - 2009 - search.proquest.com
This dissertation concerns the synthesis and properties of NHC (N-heterocyclic carbene) and terpyridine (terpy) ligands, synthesis of their respective metal complexes and application to …
Number of citations: 0 search.proquest.com
J Kochansky, CF Cohen, WR Lusby - Journal of Agricultural and …, 1995 - ACS Publications
… prepared from 40 g (250 mmol) of the above 4-butoxybenzyl alcohol according to method A. The benzyl alcohol was mostly consumed after 6 h, but reflux was continued for 3 h more. …
Number of citations: 4 pubs.acs.org
JC Bhatt - 1991 - search.proquest.com
… reactivity of the ferrocene dicarboxylic acid chloride, the condensation reaction was carried out in different solvents viz toluene (p-butoxy phenol and 4-butoxybenzyl alcohol), hexane (p-…
Number of citations: 1 search.proquest.com

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